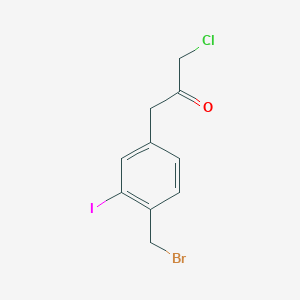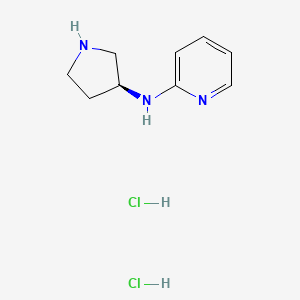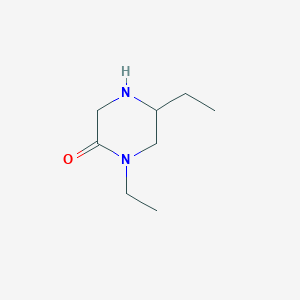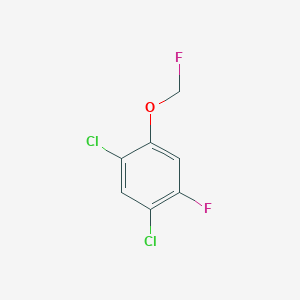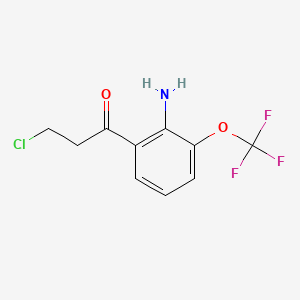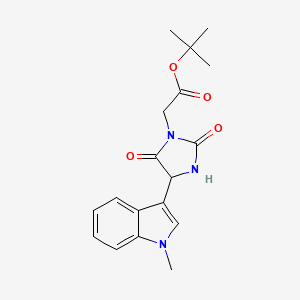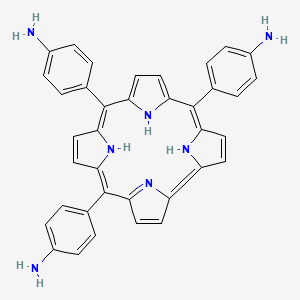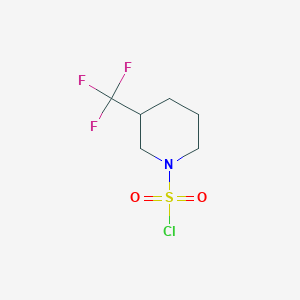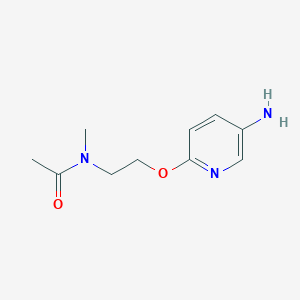
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is a compound of interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a pyridine ring substituted with an amino group and an ether linkage to an ethyl chain, which is further connected to an acetamide group. The presence of these functional groups makes it a versatile molecule for chemical reactions and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 5-aminopyridine, undergoes a nucleophilic substitution reaction with an appropriate alkylating agent to introduce the ethyl group.
Ether Formation: The intermediate product is then reacted with an appropriate halide or tosylate to form the ether linkage.
Acetamide Formation: Finally, the resulting compound is treated with acetic anhydride or acetyl chloride to introduce the acetamide group.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction conditions (temperature, pressure, and pH), and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles, or electrophiles under appropriate conditions.
Major Products Formed:
Oxidation: Nitro or nitroso derivatives.
Reduction: Amines or alcohols.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
- N-(2-(Pyridin-2-yl)oxy)ethyl)-N-methylacetamide
- N-(2-((5-Nitropyridin-2-yl)oxy)ethyl)-N-methylacetamide
- N-(2-((5-Hydroxypyridin-2-yl)oxy)ethyl)-N-methylacetamide
Comparison: N-(2-((5-Aminopyridin-2-yl)oxy)ethyl)-N-methylacetamide is unique due to the presence of the amino group on the pyridine ring, which can participate in various chemical reactions and biological interactions. This distinguishes it from other similar compounds that may have different substituents on the pyridine ring, leading to different reactivity and applications.
Propriétés
Formule moléculaire |
C10H15N3O2 |
|---|---|
Poids moléculaire |
209.24 g/mol |
Nom IUPAC |
N-[2-(5-aminopyridin-2-yl)oxyethyl]-N-methylacetamide |
InChI |
InChI=1S/C10H15N3O2/c1-8(14)13(2)5-6-15-10-4-3-9(11)7-12-10/h3-4,7H,5-6,11H2,1-2H3 |
Clé InChI |
IBDNTBBXPZOTKQ-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)N(C)CCOC1=NC=C(C=C1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


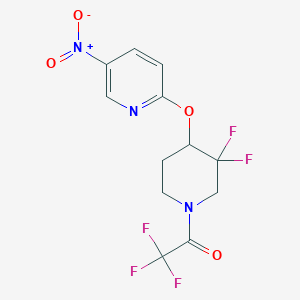
![((1R,2R,5S)-6,6-dimethyl-3-azabicyclo[3.1.0]hexan-2-yl)methanol](/img/structure/B14047193.png)
